

# best practices for data management in Vishnu

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## Compound of Interest

Compound Name: Vishnu

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Welcome to the **Vishnu** Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to ensure best practices in data management throughout their experimental workflows.

## Frequently Asked Questions (FAQs)

### Data Integrity and Security

Q1: How does **Vishnu** ensure the integrity of our research data?

A1: **Vishnu** employs the ALCOA+ framework to maintain data integrity. This ensures all data is:

- **Attributable:** Every data point is traceable to the user and instrument that generated it.
- **Legible:** Data is recorded clearly and is permanently stored.
- **Contemporaneous:** Data is recorded as it is generated.
- **Original:** The first-recorded data is preserved in its unaltered state.
- **Accurate:** Data entries are free from errors and reflect the true observation.<sup>[1]</sup>
- **+ Complete, Consistent, Enduring, and Available.**

All actions within the platform, from data entry to analysis, are recorded in an un-editable audit trail, providing full traceability.<sup>[2]</sup>

Q2: What are the best practices for user permissions and access control in **Vishnu**?

A2: To safeguard sensitive information, **Vishnu** uses a role-based access control system. Best practices include:

- Principle of Least Privilege: Assign users the minimum level of access required to perform their duties.
- Role Definition: Clearly define roles (e.g., Lab Technician, Study Director, QA) with specific permissions.
- Regular Audits: Periodically review user access logs to ensure compliance and detect unauthorized activity.
- Data Segregation: Use project-based permissions to ensure users can only access data relevant to their specific studies.

## Data Handling and Versioning

Q3: How should I manage different versions of a dataset within a study?

A3: Proper version control is critical to prevent data loss and ensure reproducibility.[3] In **Vishnu**:

- Never Overwrite Raw Data: Always save raw, unprocessed data in a designated, secure location.[3] Processed data should be saved as a new version.
- Use **Vishnu**'s Versioning Feature: When you modify a dataset (e.g., normalization, outlier removal), use the "Save as New Version" function. This automatically links the new version to the original and documents all changes.
- Descriptive Naming: Use a clear and consistent naming convention for files and versions, including dates, version numbers, and a brief description of the changes.[4]

Q4: What is the best way to import large datasets from different instruments?

A4: Handling data from various sources can be challenging.[5][6] For best results:

- Use Standardized Templates: Utilize **Vishnu**'s pre-configured templates for common instruments and assay types. This harmonizes data structures upon import.

- **Validate After Import:** After uploading, perform a validation check. **Vishnu**'s validation tool flags common errors like missing values, incorrect data types, or duplicates.<sup>[1]</sup>
- **Document the Source:** Use the metadata fields to document the instrument, operator, and conditions for each imported dataset.

## Troubleshooting Guides

### Guide 1: Resolving Data Import Failures

**Issue:** Your file fails to upload or displays errors after import.

This is a common issue that can arise from formatting inconsistencies or configuration problems.<sup>[7][8]</sup> Follow these steps to diagnose and resolve the problem.

Step	Action	Common Causes
1	Check File Format & Naming	Ensure the file is in a supported format (e.g., .csv, .xlsx, .txt). Verify the file name contains no special characters.
2	Verify Data Structure	Compare your file against the Vishnu-provided template. Check for missing headers, extra columns, or incorrect column order.
3	Inspect Data for Errors	Look for common data errors such as mixed data types in a single column (e.g., text in a numeric field), inconsistent date formats, or non-numeric characters in numeric fields. <a href="#">[8]</a>
4	Review System Logs	Navigate to the "Import History" section in Vishnu. The error log will provide a specific reason for the failure (e.g., "Error in row 15: value 'N/A' is not a valid number").
5	Perform a Test Import	Try importing a small subset of the data (e.g., the first 10 rows) to isolate the problematic entries.

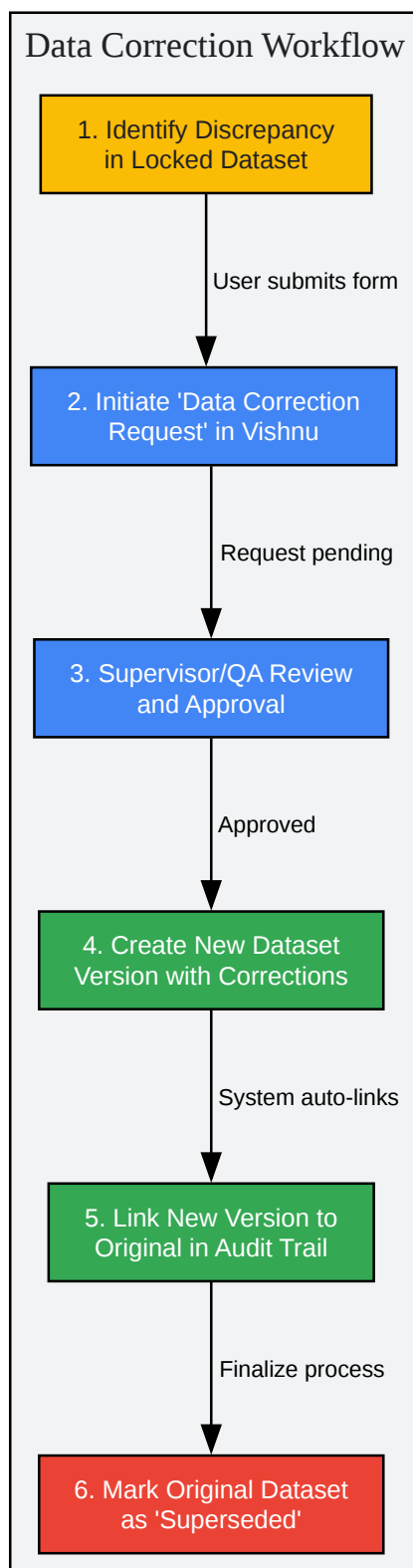
## Guide 2: Correcting Data Discrepancies in a Locked Dataset

Issue: An error is discovered in a dataset that has already been "locked" for reporting.

Data integrity protocols require that locked records cannot be altered directly. However, corrections can be made through a documented process.

## Data Correction Workflow

The following diagram illustrates the proper workflow for correcting a locked dataset in **Vishnu**.



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Caption: Workflow for correcting locked scientific data.

## Experimental Protocols & Data

### Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the standardized steps for performing a sandwich ELISA to quantify a target analyte.

- **Coating:** Coat a 96-well plate with capture antibody (1-10 µg/mL in coating buffer). Incubate overnight at 4°C.
- **Washing:** Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).
- **Blocking:** Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
- **Sample Incubation:** Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
- **Washing:** Repeat step 2.
- **Detection:** Add 100 µL of detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.
- **Washing:** Repeat step 2.
- **Substrate Addition:** Add 100 µL of substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.
- **Stop Reaction:** Add 50 µL of stop solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>).
- **Data Acquisition:** Read the absorbance at 450 nm using a microplate reader.

### Data Presentation: Dose-Response Analysis

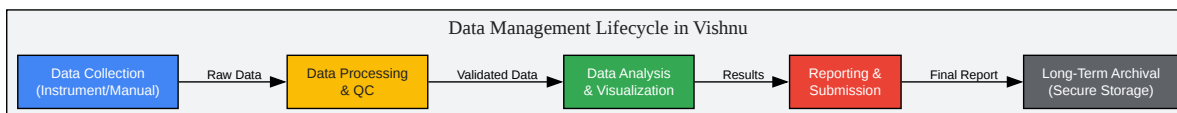
The following table summarizes the results of a dose-response experiment for two compounds. Clear, structured tables are essential for comparing quantitative data and ensuring adherence to reporting guidelines.[\[9\]](#)[\[10\]](#)

Compound	Concentration (nM)	Response (Mean)	Std. Deviation	N
Compound A	0.1	0.05	0.01	3
	1	0.23	0.04	
	10	0.78	0.09	
	100	0.95	0.06	
	1000	0.98	0.05	
Compound B	0.1	0.02	0.01	3
	1	0.11	0.03	
	10	0.45	0.07	
	100	0.62	0.08	
	1000	0.65	0.06	

## Visualizations

### Data Management Lifecycle

This diagram illustrates the flow of data from collection to archival within a regulated research environment, as managed by **Vishnu**. A formal data management plan is a critical document outlining this process.[\[11\]](#)[\[12\]](#)[\[13\]](#)



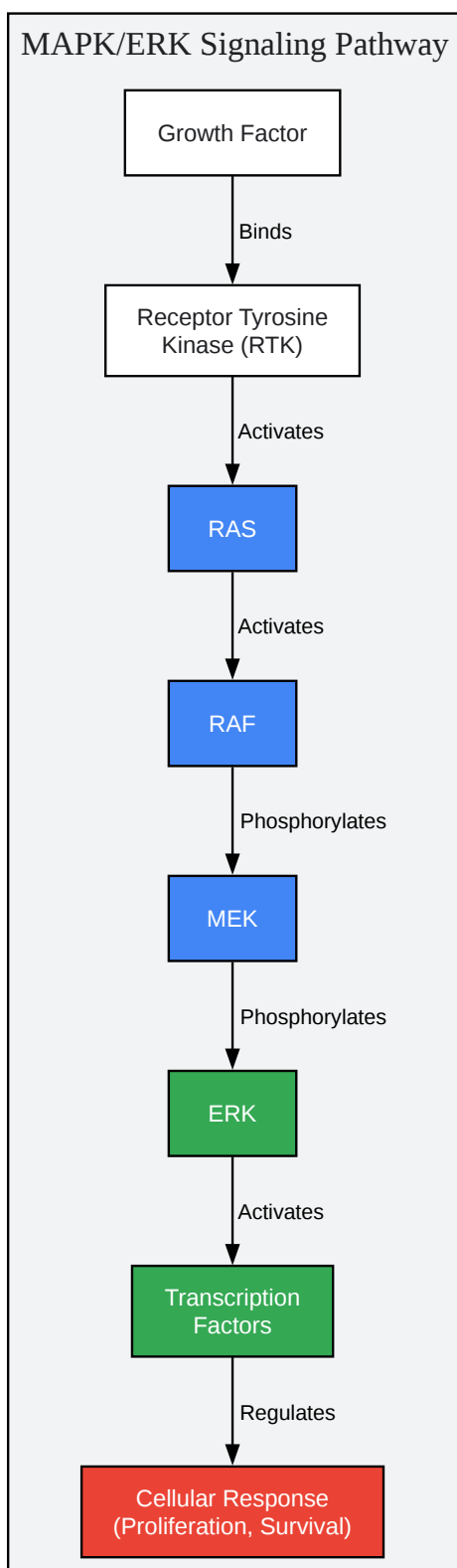
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Caption: End-to-end research data management workflow.

## Signaling Pathway Example: MAPK/ERK Pathway

Diagrams are crucial for visualizing complex biological relationships. The following DOT script generates a simplified diagram of the MAPK/ERK signaling pathway.





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Caption: A simplified diagram of the MAPK/ERK pathway.

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